molecular formula C15H13NaO9 B196166 7-Hydroxycoumarin glucuronide sodium salt CAS No. 168286-98-4

7-Hydroxycoumarin glucuronide sodium salt

Cat. No. B196166
M. Wt: 360.25 g/mol
InChI Key: SKHLGBDGEPDEME-KSOKONAESA-M
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Description

7-Hydroxycoumarin glucuronide sodium salt is a phase II metabolite of 7-hydroxycoumarin . It can be used as a standard for the analysis of 7-hydroxycoumarin metabolism .


Synthesis Analysis

A convenient synthesis of the important metabolite 7-hydroxycoumarin glucuronide is presented, including a first report of the β-imidate . The synthesis involves new preparations of the iodosugar and α-imidate .


Molecular Structure Analysis

The empirical formula of 7-Hydroxycoumarin glucuronide sodium salt is C15H13NaO9 . Its molecular weight is 360.25 .


Chemical Reactions Analysis

The glucuronidation of 7-hydroxycoumarin has been studied . This process involves the addition of a glucuronic acid moiety to 7-hydroxycoumarin .


Physical And Chemical Properties Analysis

7-Hydroxycoumarin glucuronide sodium salt is a solid substance . Its color ranges from white to faint yellow . It has a melting point of ≥285 °C .

Scientific Research Applications

Capillary Electrophoresis in Urine Analysis

7-Hydroxycoumarin glucuronide sodium salt has been utilized in urine analysis using capillary electrophoresis. This method allows for the direct determination of 7-hydroxycoumarin and its glucuronide in urine without sample clean-up, demonstrating significant excretion of coumarin as these metabolites (Bogan et al., 1996).

Metabolic Assays

The compound is used in metabolic assays to study the in vitro metabolism of 7-hydroxycoumarin. A method using capillary electrophoresis has been developed for this purpose, providing a direct and reliable way to quantify 7-hydroxycoumarin glucuronide in such metabolic studies (Bogan et al., 1995).

High-Performance Liquid Chromatography (HPLC) in Metabolite Analysis

The in-vitro metabolism of 7-hydroxycoumarin to its glucuronide form has been investigated using HPLC. This analytical technique is useful for monitoring the enzymatic production and metabolism of 7-hydroxycoumarin glucuronide (Killard et al., 1996).

Synthesis Research

Research into the synthesis of 7-hydroxycoumarin glucuronide has been conducted, focusing on creating an efficient process for generating this metabolite. This includes reports on new preparations and stability data, highlighting the importance of controlled hydrolysis (Brown et al., 1997).

Antibody-Based Analytical Approaches

7-Hydroxycoumarin and its glucuronide have been the focus of developing antibody-based analytical methods. These include competitive enzyme-linked immunosorbent assay (ELISA) and biosensors for detecting these metabolites in biological samples (Egan et al., 2005).

Intestinal Metabolism Studies

Studies on the conjugation and excretion of metabolites of 7-hydroxycoumarin in the intestines of rats and guinea-pigs have provided insights into chemical toxicity and metabolic processes in the lower gut (Dawson & Bridges, 1979).

Transporter Studies

Research on the transport of 7-hydroxycoumarin glucuronide has identified specific proteins involved in its excretion from the liver and kidney. This knowledge is crucial for understanding the pharmacokinetic profile of coumarin and its metabolites (Wittgen et al., 2012).

Safety And Hazards

The safety data sheet advises avoiding dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn .

Future Directions

The metabolism of 7-hydroxycoumarin to 7-hydroxycoumarin-glucuronide is being studied . The identification of new metabolites suggests that the information regarding the metabolism of other drugs may also be incomplete, and therefore, new investigations are necessary .

properties

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O9.Na/c16-9-4-2-6-1-3-7(5-8(6)23-9)22-15-12(19)10(17)11(18)13(24-15)14(20)21;/h1-5,10-13,15,17-19H,(H,20,21);/q;+1/p-1/t10-,11-,12+,13-,15+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHLGBDGEPDEME-KSOKONAESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC2=C1C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NaO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635495
Record name Sodium 2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxycoumarin glucuronide sodium salt

CAS RN

168286-98-4
Record name Sodium 2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxycoumarin β-D-glucuronide sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MC Zorzoli, E Mendoza, S Morath, S Coecke… - 2016 - publications.jrc.ec.europa.eu
As a first study, the metabolic competence was assessed by monitoring the presence of four specific enzymes by using selected probe substrates. Each probe substrate can be …
Number of citations: 0 publications.jrc.ec.europa.eu
GA Afolaranmi, C Henderson, MH Grant - Toxicology in vitro, 2011 - Elsevier
… 7-HC, 7-hydroxycoumarin glucuronide sodium salt, 7-hydroxycoumarin sulphate potassium salt, 1-naphthol, 1-naphthyl glucuronide, testosterone, androstenedione, 11α-…
Number of citations: 20 www.sciencedirect.com

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